5,7-Diazaspiro[2.5]octane-4,6,8-trione

Hydrolytic stability Spirobarbiturate kinetics Ring strain effects

5,7-Diazaspiro[2.5]octane-4,6,8-trione (CAS 6947-77-9), also known as 5,5-ethylenebarbituric acid or spirocyclopropane-1′,5-barbituric acid, is a spirocyclic barbiturate derivative with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol. Its defining structural feature—a cyclopropane ring spiro-fused at the C5 position of the barbituric acid core—imposes conformational rigidity, altered π-conjugation, and distinct acid/base behavior compared to conventional 5,5-dialkylbarbituric acids.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 6947-77-9
Cat. No. B11920311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Diazaspiro[2.5]octane-4,6,8-trione
CAS6947-77-9
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1CC12C(=O)NC(=O)NC2=O
InChIInChI=1S/C6H6N2O3/c9-3-6(1-2-6)4(10)8-5(11)7-3/h1-2H2,(H2,7,8,9,10,11)
InChIKeyPQVZDTWRGIHYCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Diazaspiro[2.5]octane-4,6,8-trione (CAS 6947-77-9): Physicochemical Identity and Comparator Suite for Informed Procurement


5,7-Diazaspiro[2.5]octane-4,6,8-trione (CAS 6947-77-9), also known as 5,5-ethylenebarbituric acid or spirocyclopropane-1′,5-barbituric acid, is a spirocyclic barbiturate derivative with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol [1]. Its defining structural feature—a cyclopropane ring spiro-fused at the C5 position of the barbituric acid core—imposes conformational rigidity, altered π-conjugation, and distinct acid/base behavior compared to conventional 5,5-dialkylbarbituric acids [2]. This compound serves as a versatile synthetic intermediate for accessing 5-monoalkylated barbiturates via selective ring-opening reactions, a transformation not available to acyclic 5,5-dialkyl counterparts [3].

Why a Standard 5,5-Dialkylbarbituric Acid Cannot Substitute for 5,7-Diazaspiro[2.5]octane-4,6,8-trione in Rigorous Applications


Within the barbituric acid derivative family, seemingly minor structural modifications produce large differences in ionization, hydrolytic stability, and synthetic utility. The spirocyclopropane moiety in 5,7-diazaspiro[2.5]octane-4,6,8-trione engages in conjugative overlap with the C-4 and C-6 carbonyl groups, substantially reducing the hydrolytic reactivity of the pyrimidine ring relative to spirocyclobutane and larger-ring spirobarbiturates [1]. Its pK₁ (thermodynamic dissociation constant) differs measurably from both the parent barbituric acid (pKₐ ~4.0) and 5,5-dimethylbarbituric acid (pK₁ 8.51) [2]. Furthermore, the N,N′-unsubstituted spirocyclopropane scaffold can undergo selective cyclopropane ring-opening by nucleophiles (e.g., –CN, –SR, Br₂) to yield 5-monosubstituted barbituric acids—a reactivity profile absent in 5,5-dialkylbarbituric acids, which lack a cleavable small ring [3]. Substituting this compound with a generic 5,5-dialkylbarbituric acid or a non-spiro barbiturate therefore introduces uncontrolled changes in acid strength, degradation kinetics, and downstream derivatization pathways.

5,7-Diazaspiro[2.5]octane-4,6,8-trione: Quantified Differentiation Evidence Versus Closest Analogs


Hydrolytic Stability Advantage of the Spirocyclopropane Moiety Over Spirocyclobutane Barbiturates

Alkaline hydrolysis rate constants for spirocyclopropane-1′,5-barbituric acid (the target compound) are approximately fivefold lower than those for spirocyclobutane-1′,5-barbituric acid, a direct spiro-ring-size comparator [1]. Mokrosz (1986) reported a fivefold increase in hydrolysis rate constants for the spirocyclobutane analog relative to spirocycloalkanes bearing cyclopentane or cyclohexane rings, and attributed the low reactivity of the cyclopropane derivative to conjugation between the cyclopropane ring and the C-4/C-6 carbonyl groups, which is strongest in the three-membered ring case [1]. The spirocyclopropane also shows decreased pyrimidine ring conjugation relative to larger spiro rings, further contributing to its reduced hydrolytic susceptibility [2].

Hydrolytic stability Spirobarbiturate kinetics Ring strain effects

Thermodynamic Dissociation Constant (pK₁) Distinguished from 5,5-Dimethylbarbituric Acid

McKeown and Prankerd (1981) determined the first thermodynamic dissociation constants (pK₁) at 25 °C in water for a homologous series of 5,5-alkylenebarbituric acid derivatives (n = 2, 3, 4, 5), where n = 2 corresponds to the target compound 5,7-diazaspiro[2.5]octane-4,6,8-trione [1]. The pK₁ values for all 5,5-alkylenebarbituric acids fall within a narrow range of 8.73–8.88, reflecting the minimal and essentially constant steric effect of the 5-substituents in these spirocyclic structures [1]. In contrast, 5,5-dimethylbarbituric acid (I; R₁ = R₂ = Me) has a pK₁ of 8.51, measurably lower than the 5,5-alkylenebarbituric acid series [1]. Within the alkylene series, pK₁ follows the inductive order n = 5 > n = 4 > n = 3 > n = 2, meaning the target compound (n = 2) is the strongest acid of its homolog series, with a pK₁ at the low end of the 8.73–8.88 range [1].

pKₐ determination Acid strength Barbituric acid ionization

Unique Ring-Opening Reactivity: Access to 5-Monosubstituted Barbituric Acids Not Available from 5,5-Dialkyl Analogs

Singh and Paul (2006) demonstrated that the N,N′-dimethyl derivative of the target scaffold (5,7-dimethyl-5,7-diaza-spiro[2.5]octane-4,6,8-trione) undergoes selective cyclopropane ring opening upon treatment with NaCN, PhSH, HS(CH₂)₂OH, and Br₂, yielding 5-monosubstituted barbituric acids that are otherwise difficult to obtain by conventional alkylation of barbituric acids [1]. This reactivity exploits the strain-driven opening of the spirocyclopropane ring, a pathway that is structurally impossible for 5,5-dialkylbarbituric acids, which lack a cleavable small ring at the C5 position. The transformation provides direct access to 5-cyanoethyl, 5-thioether, and 5-bromoethyl barbiturate derivatives [1].

Synthetic building block Cyclopropane ring opening 5-Monoalkylbarbiturate

Conformational Rigidity and Carbonyl Conjugation Differentiated from Larger Spiro Rings

Mokrosz and Paluchowska (1986) investigated the influence of the cyclopropane moiety on ¹³C NMR spectra and demonstrated that conjugation between the cyclopropane ring and the C-4/C-6 carbonyl groups in spirocyclopropane-1′,5-barbituric acid is stronger than in larger spiro-ring analogs [1]. This enhanced conjugation arises from the unique electronic properties of the cyclopropane ring (Walsh-type orbital overlap) and is reflected in distinct ¹³C NMR chemical shift patterns [1]. In contrast, 5,5-dialkylbarbituric acids adopt a planar barbiturate ring conformation in solution, lacking the spiroconjugative interaction entirely [2].

Conformational analysis Carbonyl conjugation 13C NMR spectroscopy

Inductive Order of pK₁ Across Spiro Homologs: Systematic Acidity Trend with Ring Size

Within the 5,5-alkylenebarbituric acid series studied by McKeown and Prankerd (1981), pK₁ values followed the inductive order n = 5 > n = 4 > n = 3 > n = 2, indicating that the target compound (n = 2, spirocyclopropane) is the strongest acid in the series [1]. This trend is consistent with the expected inductive electron release of the alkylene chain: shorter chains (n = 2) exert less electron-donating inductive effect, making the acidic proton more readily dissociable. This systematic ordering provides a predictive framework: substituting the target compound with spirocyclopentane (n = 4) or spirocyclohexane (n = 5) barbituric acids would shift pK₁ upward by approximately 0.1–0.15 units [1], potentially altering ionization-dependent properties.

Inductive effect Alkylene chain length Acid-base profiling

Molecular Weight and Density Distinguishability from Barbital (5,5-Diethylbarbituric Acid)

5,7-Diazaspiro[2.5]octane-4,6,8-trione has a molecular weight of 154.12 g/mol and a density of 1.57 g/cm³ [1]. The classical barbiturate drug barbital (5,5-diethylbarbituric acid, CAS 57-44-3) has a molecular weight of 184.19 g/mol. The ~30 g/mol difference and higher density of the spiro compound (1.57 vs. approximately 1.2 g/cm³ for typical barbiturates) reflect its more compact, rigid structure [1]. While not a functional differentiation per se, these differences affect molarity calculations, solution preparation, and shipping/storage logistics.

Physicochemical properties Molecular weight Density comparison

High-Value Procurement Scenarios for 5,7-Diazaspiro[2.5]octane-4,6,8-trione Based on Verified Differentiation Evidence


Precursor for Focused Libraries of 5-Monosubstituted Barbituric Acids in CNS Drug Discovery

Medicinal chemistry programs targeting GABAA receptor modulation or barbiturate-based sedative/hypnotic scaffolds require access to diverse 5-monosubstituted barbituric acids for SAR exploration. The Singh and Paul (2006) methodology demonstrates that the spirocyclopropane scaffold undergoes selective ring opening with nucleophiles (NaCN, PhSH, HS(CH₂)₂OH, Br₂) to install cyanoethyl, thioether, and bromoethyl substituents at C5 [1]. This transformation is not accessible from 5,5-dialkylbarbituric acids, making the spirocyclopropane compound the required starting material for this chemical space. The GABAA receptor null allosteric ligand (NAL) pharmacology recently demonstrated for certain spirobarbiturates [2] further supports the relevance of this chemotype for neuroscience tool compound development.

Stability-Controlled Aqueous Formulation Development Requiring Low Hydrolytic Degradation

Pharmaceutical formulation scientists developing aqueous dosage forms of barbiturate-derived compounds face hydrolytic degradation as a primary stability concern. The spirocyclopropane scaffold offers approximately fivefold lower hydrolytic reactivity compared to spirocyclobutane analogs under alkaline conditions, due to cyclopropane-carbonyl conjugation [1]. This enhanced stability, characterized by Mokrosz (1986), positions the compound as a preferred scaffold for extended aqueous stability studies, forced degradation protocols, and stability-indicating method validation, where a cyclobutane or larger-ring spiro analog would degrade more rapidly [1].

Physicochemical Reference Standard for pKₐ Method Validation Across Barbiturate Series

Analytical laboratories requiring well-characterized weak acid reference standards for pKₐ method development and validation can employ 5,7-diazaspiro[2.5]octane-4,6,8-trione as a member of the rigorously characterized 5,5-alkylenebarbituric acid homologous series. The thermodynamic pK₁ values determined by McKeown and Prankerd (1981) at 25 °C in water provide a defined benchmark within the 8.73–8.88 range, with the target compound (n = 2) being the strongest acid of the series [1]. The systematic inductive ordering (n = 5 > 4 > 3 > 2) enables the compound to serve as a calibration point for capillary electrophoresis, spectrophotometric pKₐ determination, and potentiometric titration methods targeting the pKₐ ~8.7–8.9 window [1].

Conformational Probe for Spectroscopic and Computational Studies of Spiroconjugation

Physical organic chemists and computational modelers investigating the extent and spectroscopic signatures of spiroconjugation require compounds where cyclopropane-carbonyl orbital overlap is maximal. The target compound represents the smallest-ring spirobarbiturate and thus the strongest spiroconjugative interaction in the series, as evidenced by distinct ¹³C NMR shifts and C=O stretching frequencies reported by Mokrosz and Paluchowska (1986) [1]. This makes the compound a well-defined experimental system for benchmarking DFT calculations of through-space orbital interactions, UV/Vis absorption predictions, and vibrational spectroscopic assignments in spirocyclic systems.

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